
2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide is a versatile chemical compound with a wide range of applications. This high-purity product, bearing the CAS number 120445-83-2, offers a molecular weight of 211.65 g/mol and is typically found in a clear, pale liquid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboxamide under specific conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazinecarboxamide derivatives.
Scientific Research Applications
2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It is used in various fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the manufacture of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to alterations in metabolic pathways. It can also interact with proteins, affecting their function and stability. These interactions are mediated by the compound’s ability to form covalent bonds with target molecules, leading to changes in their structure and activity .
Comparison with Similar Compounds
2-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxamide can be compared with other similar compounds, such as:
2-(1-(2-Bromophenyl)ethylidene)hydrazinecarboxamide: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-(1-(2-Fluorophenyl)ethylidene)hydrazinecarboxamide: Contains a fluorine atom, which can affect the compound’s stability and interaction with biological targets.
2-(1-(2-Methylphenyl)ethylidene)hydrazinecarboxamide: The presence of a methyl group can influence the compound’s solubility and reactivity
Properties
CAS No. |
120445-83-2 |
|---|---|
Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
[(Z)-1-(2-chlorophenyl)ethylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)/b12-6- |
InChI Key |
QRYYNWCEQGXCED-SDQBBNPISA-N |
SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1Cl |
Isomeric SMILES |
C/C(=N/NC(=O)N)/C1=CC=CC=C1Cl |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=CC=C1Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


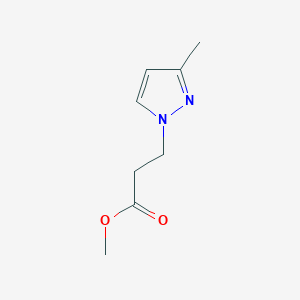
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2840989.png)
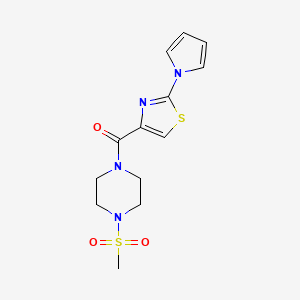
amine hydrobromide](/img/new.no-structure.jpg)
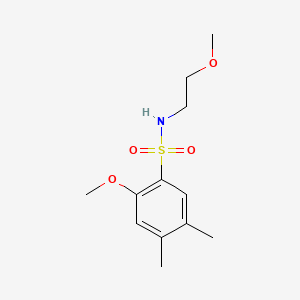
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)
![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)
![2-(2-Bicyclo[4.1.0]heptanyl)acetic acid](/img/structure/B2841001.png)
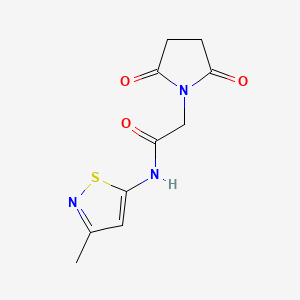
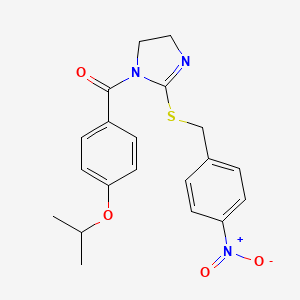
![2-Benzyl-5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2841005.png)
![Methyl 2-formylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2841006.png)
![1-(4-Acetyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)prop-2-en-1-one](/img/structure/B2841008.png)
